6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione is an organic compound that features a pyrimidine ring substituted with a 4-bromoanilino group at the 6-position and two methyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 4-bromoaniline with 1,3-dimethylpyrimidine-2,4-dione under specific conditions. One common method involves the use of hydrazine hydrate and iron oxide as catalysts in ethanol, resulting in a high yield of the desired product . The reaction conditions must be carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Proper handling and storage of the reagents and products are crucial due to the potential toxicity and reactivity of the compounds involved.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromoanilino group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, iron oxide, and various nucleophiles such as potassium iodide and sulfuric acid . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce different oxidized derivatives.
Scientific Research Applications
6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as a precursor for the preparation of dyes, pigments, and other organic compounds.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione include:
- 4-Bromoaniline
- 1,3-Dimethylpyrimidine-2,4-dione
- 2,4,6-Tribromoaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 4-bromoanilino group with the 1,3-dimethylpyrimidine-2,4-dione scaffold. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(4-bromoanilino)-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-15-10(7-11(17)16(2)12(15)18)14-9-5-3-8(13)4-6-9/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFCFAJQBEKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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